
5-Bromopyridin-2-carbonsäure
Übersicht
Beschreibung
5-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a carboxylic acid group at the 2nd position. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
5-Bromopyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It has been utilized in the development of anti-inflammatory and anti-cancer agents. For instance, it is involved in synthesizing compounds that inhibit specific biological pathways linked to diseases.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of 5-bromopyridine-2-carboxylic acid exhibit significant anti-cancer properties. A study focused on synthesizing novel derivatives showed promising results against various cancer cell lines, indicating its potential as a lead compound for further drug development .
Agricultural Chemistry
In agricultural applications, 5-bromopyridine-2-carboxylic acid is used in formulating agrochemicals such as herbicides and fungicides. Its role in enhancing crop yield and protecting against pests is vital for sustainable agricultural practices.
Data Table: Agrochemical Formulations
Agrochemical Type | Active Ingredient | Application |
---|---|---|
Herbicide | 5-Bromopyridine-2-carboxylic acid | Weed control in cereals |
Fungicide | 5-Bromopyridine-2-carboxylic acid | Disease management in fruits |
Material Science
The compound is employed in developing specialized polymers and materials that enhance thermal stability and chemical resistance. Its incorporation into material formulations has led to advancements in coatings and composites used in various industries.
Example: Polymer Development
A recent study highlighted the use of 5-bromopyridine-2-carboxylic acid in creating high-performance polymers with enhanced durability under extreme conditions .
Organic Synthesis
As a versatile building block, 5-bromopyridine-2-carboxylic acid facilitates the synthesis of complex organic molecules. Its utility spans across various chemical reactions, making it indispensable for organic chemists.
Synthesis Pathway Example
The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups essential for synthesizing more complex structures .
Analytical Chemistry
In analytical applications, 5-bromopyridine-2-carboxylic acid serves as a reagent aiding in the detection and quantification of substances in research and quality control laboratories. Its effectiveness in various analytical methods has been well-documented.
Table: Analytical Applications
Methodology | Application |
---|---|
HPLC | Quantification of pharmaceutical compounds |
Spectroscopy | Identification of chemical structures |
Wirkmechanismus
Target of Action
It is known that brominated pyridine derivatives are often used in organic synthesis and pharmaceutical research .
Mode of Action
Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura coupling . In such reactions, the bromine atom on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a brominated pyridine derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromopyridine-2-carboxylic acid. For instance, the Suzuki–Miyaura coupling reaction, in which brominated pyridine derivatives often participate, is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
Biochemische Analyse
Biochemical Properties
5-Bromopyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in pyridine metabolism, affecting the overall metabolic flux. Additionally, 5-Bromopyridine-2-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 5-Bromopyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation. Additionally, 5-Bromopyridine-2-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with specific amino acid residues, leading to conformational changes in the enzyme structure. Furthermore, 5-Bromopyridine-2-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyridine-2-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Bromopyridine-2-carboxylic acid can cause toxicity, manifesting as adverse effects on liver and kidney function. Threshold effects are also observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
5-Bromopyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromopyridine-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Bromopyridine-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how 5-Bromopyridine-2-carboxylic acid exerts its effects at the cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the bromination of 2-pyridinecarboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 5-bromopyridine-2-carboxylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromopyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromonicotinic acid
- 5-Bromopicolinic acid
Comparison: While these compounds share a similar bromopyridine core, their chemical properties and reactivity can differ due to the position of the carboxylic acid group. For instance, 5-bromopyridine-2-carboxylic acid has the carboxylic acid group at the 2nd position, which can influence its reactivity and the types of reactions it undergoes compared to its isomers .
Biologische Aktivität
5-Bromopyridine-2-carboxylic acid is a brominated pyridine derivative that has garnered attention in pharmaceutical and biochemical research for its diverse biological activities. This compound serves as a versatile building block in organic synthesis, particularly in the development of new drugs and agrochemicals. Its unique structural properties enable it to interact with various biological targets, influencing multiple biochemical pathways.
Chemical Structure and Properties
5-Bromopyridine-2-carboxylic acid features a pyridine ring substituted with a bromine atom and a carboxylic acid group at the 2-position. This configuration affects its reactivity and biological interactions. The molecular formula is , and its chemical properties include participation in various reactions such as substitution, coupling, and reduction.
Property | Description |
---|---|
Molecular Formula | |
Functional Groups | Carboxylic acid, Bromine |
Solubility | Soluble in polar solvents |
Target Interactions
5-Bromopyridine-2-carboxylic acid primarily interacts with enzymes and proteins, acting as an inhibitor for specific metabolic pathways. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzymes involved in pyridine metabolism, thus affecting overall metabolic flux.
- Binding Affinity : It binds to active sites of enzymes, leading to conformational changes that inhibit their catalytic activity .
Cellular Effects
The compound influences cellular processes by modulating:
- Cell Signaling Pathways : Alters gene expression related to inflammatory responses.
- Metabolic Activity : Inhibits key metabolic enzymes, impacting energy production and metabolite levels .
Anticancer Properties
Research indicates that 5-bromopyridine-2-carboxylic acid exhibits weak anticancer activity. In vitro studies have shown varying effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's derivatives have been evaluated for their cytotoxic effects compared to standard chemotherapeutics like cisplatin. For instance, certain derivatives demonstrated reduced viability of A549 cells by up to 66% while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of 5-bromopyridine-2-carboxylic acid has also been explored. It has shown activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Anticancer Activity Evaluation : In a study assessing the anticancer properties of various derivatives including 5-bromopyridine-2-carboxylic acid, compounds were tested on A549 cells using an MTT assay. Results indicated that certain structural modifications enhanced anticancer activity while minimizing cytotoxic effects on healthy cells .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of 5-bromopyridine derivatives against resistant bacterial strains. The findings highlighted the importance of specific substituents in enhancing antimicrobial potency .
Eigenschaften
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-11-1 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.